4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chromenone core, a sulfonamide group, and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound to study the biological effects of sulfonamides and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This inhibition can disrupt essential biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar core structure but lacks the chromenone moiety.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar sulfonamide group but differs in the positioning of the methoxy and chloro substituents.
Uniqueness
The uniqueness of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide lies in its combination of a chromenone core with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5S/c1-28-17-7-2-14(3-8-17)22-13-20(25)19-12-16(6-11-21(19)29-22)24-30(26,27)18-9-4-15(23)5-10-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWRSZNWRHETCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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